molecular formula C19H16FN3O2S2 B2718789 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941875-65-6

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2718789
CAS RN: 941875-65-6
M. Wt: 401.47
InChI Key: OGLSYDSZGDYZFW-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, 2,4-disubstituted thiazole derivatives can be synthesized and their biological activities can be evaluated . The synthesis process often involves the reaction of an amine with a carbonyl compound to form an imine, which then reacts with a sulfur source to form the thiazole ring .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Applications

Compounds with thiazolyl-benzamide structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study on substituted 2-aminobenzothiazoles derivatives demonstrated good to moderate activity against selected bacterial and fungal strains, with specific compounds showing significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistant Gram-positive bacteria (Anuse et al., 2019).

Anticancer Activity

Benzothiazole derivatives have been investigated for their potential as anticancer agents. Research focusing on new benzothiazole acylhydrazones showed probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye et al., 2018).

Anticonvulsant Effects

The synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has shown outstanding anticonvulsant activities in mice, suggesting their potential use in treating seizures. The pharmacological data indicated strict steric and electronic requirements for maximal activity, highlighting the significance of molecular structure in therapeutic efficacy (Kohn et al., 1993).

Sensor Development

Benzothiazole and benzimidazole derivatives have been designed and synthesized as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds demonstrate significant solvatochromic behavior and high sensitivity and selectivity for detecting these analytes, showcasing their application in chemical sensing and environmental monitoring (Suman et al., 2019).

Safety and Hazards

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used as drugs and have been found to have lesser side effects .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the design and development of different thiazole derivatives to act as potent drug molecules .

properties

IUPAC Name

4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSYDSZGDYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

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